6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline
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Overview
Description
6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline is a complex organic compound with a molecular formula of C26H22Cl2N2O2. This compound is notable for its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-benzoxazolethiol: This compound shares a similar chloro-substituted aromatic structure but differs in its core structure and functional groups.
Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate: This compound also contains a chloro-substituted aromatic ring but has a different core structure and functional groups.
Uniqueness
6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline is unique due to its specific combination of functional groups and its quinoline core
Properties
Molecular Formula |
C26H22Cl2N2O2 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
4-[6-chloro-2-[(2-chlorophenyl)methoxy]-4-phenylquinolin-3-yl]morpholine |
InChI |
InChI=1S/C26H22Cl2N2O2/c27-20-10-11-23-21(16-20)24(18-6-2-1-3-7-18)25(30-12-14-31-15-13-30)26(29-23)32-17-19-8-4-5-9-22(19)28/h1-11,16H,12-15,17H2 |
InChI Key |
HNLWFEHRJJGGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C3=C(C=CC(=C3)Cl)N=C2OCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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